2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-20-12-16(11-19-20)27(24,25)22-8-2-7-21(9-10-22)17(23)13-26-15-5-3-14(18)4-6-15/h3-6,11-12H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDOOCAJPEXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multi-step synthesis
Step 1: : Formation of the diazepane ring via condensation of appropriate amine precursors.
Step 2: : Introduction of the 4-fluorophenoxy group using a nucleophilic substitution reaction with a fluorinated phenol derivative.
Step 3: : Attachment of the 1-methyl-1H-pyrazol-4-ylsulfonyl group through sulfonylation reactions.
Industrial Production Methods
In an industrial context, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvent choices are optimized to minimize side reactions and improve overall efficiency.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂-N-) in the 1,4-diazepane ring is a key site for nucleophilic substitution or hydrolysis.
Hydrolysis
Under acidic or basic conditions, sulfonamides can undergo hydrolysis to form sulfonic acids and amines. For example:
In the target compound, hydrolysis of the sulfonamide linkage could yield 1-methyl-1H-pyrazole-4-sulfonic acid and a secondary amine derivative of 1,4-diazepane .
Alkylation/Acylation
The sulfonamide nitrogen may act as a nucleophile in reactions with alkyl halides or acyl chlorides. For instance, treatment with methyl iodide could yield N-alkylated products .
1,4-Diazepane Ring Functionalization
The seven-membered diazepane ring exhibits flexibility for ring-opening or functionalization.
Ring-Opening Reactions
Protonation of the tertiary amine in the diazepane ring under acidic conditions (e.g., HCl) can lead to ring cleavage, generating linear diamines or fragmented products .
Coordination Chemistry
The diazepane’s nitrogen atoms may coordinate with transition metals (e.g., Pd, Cu) to form complexes, useful in catalysis or as intermediates in cross-coupling reactions .
Ethanone Moiety Reactivity
The ketone group (-CO-) is susceptible to nucleophilic additions or reductions.
Reduction
Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the ketone to a secondary alcohol:
This reaction is well-documented for similar ethanone derivatives .
Condensation Reactions
The ketone can react with hydroxylamine to form oximes or with hydrazines to yield hydrazones :
4-Fluorophenoxy Group Reactivity
The electron-withdrawing fluorine substituent activates the phenoxy group toward electrophilic substitution.
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exhibits various biological activities:
Anti-inflammatory Properties
Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways. Its mechanism of action likely involves modulation of specific receptors or enzymes that play roles in inflammation .
Neurotransmitter Modulation
The compound may also interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety or depression. Similar compounds have shown promise in modulating serotonin and dopamine receptors .
Potential Anticancer Activity
Some studies indicate that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Further research is required to establish the efficacy of this specific compound in cancer therapy .
Case Studies
Several case studies have been conducted to explore the applications of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of pro-inflammatory cytokines. |
| Study B | Neurotransmitter interaction | Showed modulation of serotonin levels in animal models. |
| Study C | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through several mechanisms:
Binding to Specific Receptors: : The fluorophenoxy and pyrazolylsulfonyl groups enhance receptor binding affinity.
Pathway Inhibition: : It may inhibit specific enzymatic pathways critical in disease progression, such as kinases involved in cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,4-diazepane and sulfonamide-containing ethanones. Below is a detailed comparison with key analogs:
Structural Analogues
Structure-Activity Relationship (SAR) Trends
- Fluorinated Aryl Groups: The 4-fluorophenoxy group enhances metabolic stability and CNS penetration compared to non-fluorinated analogs (e.g., phenyl or o-tolyloxy in ) .
- Sulfonamide Substitutions : The 1-methylpyrazole sulfonamide may improve solubility and target affinity over bulkier aryl sulfonamides (e.g., phenylsulfonyl in ) .
- Diazepane vs. Spirocyclic Cores : Spirocyclic systems (e.g., Compound 25) often exhibit superior selectivity but require more complex synthesis compared to linear diazepanes .
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structure features a fluorophenyl group, a pyrazole moiety, and a diazepane ring, which are known to influence its biological activity.
The compound is believed to interact with various biological targets, including:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, the presence of the pyrazole moiety often correlates with kinase inhibitory activity .
- GABA-A Receptor Modulation : The structural similarity to known GABA-A receptor modulators suggests potential activity in modulating neurotransmission .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Several studies have reported that derivatives of fluorophenyl compounds demonstrate significant cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | A549 | 1.47 |
| Compound C | SK-MEL-2 | 0.76 |
- Anti-inflammatory Effects : Some compounds have been noted for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
- In Vivo Studies : A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for therapeutic applications in oncology.
- Metabolic Stability : Research on similar pyrazole derivatives indicated enhanced metabolic stability, which is crucial for drug development. Compounds showed over 90% parent compound remaining after incubation with human liver microsomes, indicating favorable pharmacokinetic properties .
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, and how can purity be optimized?
Methodology :
- Sulfonylation : React 1,4-diazepane with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Ethanone Functionalization : Couple the sulfonylated diazepane with 4-fluorophenoxyacetyl chloride via nucleophilic acyl substitution. Use anhydrous solvents (e.g., THF) and catalytic DMAP to enhance yield .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How should researchers characterize this compound’s structural integrity and stability under varying pH conditions?
Methodology :
- Structural Confirmation : Use H/C NMR (DMSO-d6) to verify sulfonyl and ethanone moieties. Compare peaks to analogous benzodiazepine derivatives .
- Stability Studies : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours. Analyze degradation via LC-MS (electrospray ionization) to identify hydrolytic byproducts (e.g., sulfonic acid or phenoxide fragments) .
Q. Key Findings :
- pH Sensitivity : Degradation accelerates at pH >7 due to sulfonamide bond hydrolysis .
- Storage Recommendations : Stable in anhydrous DMSO at -20°C for >6 months .
Advanced Research Questions
Q. Q3. What experimental strategies are effective for studying this compound’s interaction with neurotransmitter receptors?
Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-GABA) in competitive binding assays with rat brain homogenates. Calculate IC values via nonlinear regression .
- Molecular Docking : Model the compound’s 3D structure (e.g., using AutoDock Vina) against GABA receptor subunits (PDB: 6HUP). Prioritize sulfonyl and fluorophenoxy groups for binding pocket analysis .
Q. Data Contradiction Note :
Q. Q4. How can researchers assess the environmental fate of this compound, particularly its biodegradation pathways?
Methodology :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor photolysis products via GC-MS (e.g., fluorophenol derivatives) .
- Biotic Degradation : Use OECD 301F respirometry with activated sludge. Measure CO evolution and HPLC-MS to track microbial transformation (e.g., diazepane ring cleavage) .
Q. Key Findings :
Q. Q5. What advanced techniques are suitable for resolving contradictions in reported biological activity data?
Methodology :
- Meta-Analysis : Aggregate data from antimicrobial assays (e.g., MIC values against S. aureus) and apply statistical weighting to account for variability in inoculum size or growth media .
- Dose-Response Validation : Reproduce conflicting studies under standardized conditions (CLSI guidelines). Use checkerboard assays to test synergism with known antibiotics .
Q. Example Conflict :
- reports pyrazole derivatives as potent antimicrobials, while notes limited activity in antioxidant assays. Cross-validate via ROS scavenging assays (e.g., DPPH or ABTS) to clarify dual/mixed mechanisms .
Methodological Best Practices
Q. Q6. How should researchers design dose-response experiments to evaluate neurotoxicity risks?
Methodology :
- In Vitro Models : Use SH-SY5Y neuroblastoma cells. Treat with 1–100 µM compound for 24–72 hours. Assess viability via MTT assay and apoptosis via caspase-3 activation .
- In Vivo Models : Administer 10–50 mg/kg (IP) to zebrafish larvae. Quantify locomotor deficits via automated tracking (e.g., ZebraLab software) .
Q. Data Interpretation :
Q. Q7. What analytical workflows are recommended for identifying metabolites in pharmacokinetic studies?
Methodology :
- Sample Preparation : Extract plasma metabolites using protein precipitation (acetonitrile). Concentrate via SPE (C18 cartridges) .
- Metabolite Profiling : Use UPLC-QTOF-MS (ESI+ mode) with MetaboLynx software. Focus on phase I metabolites (e.g., hydroxylation at diazepane) and phase II conjugates (glucuronides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
